Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI)
Description
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring with three methyl groups and a ketone functional group
Properties
CAS No. |
156541-79-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-(1,2-dimethyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C8H12O/c1-5-6(2)8(5,4)7(3)9/h6H,1H2,2-4H3 |
InChI Key |
VVTFAZINPABWGG-UHFFFAOYSA-N |
SMILES |
CC1C(=C)C1(C)C(=O)C |
Canonical SMILES |
CC1C(=C)C1(C)C(=O)C |
Synonyms |
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,3-dimethyl-2-methylenecyclopropane with a methyl ketone precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the methyl groups or the ketone group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets. The cyclopropyl ring and ketone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Ketone: Similar in structure but lacks the additional methyl groups.
1,3-Dimethylcyclopropane: Similar cyclopropyl ring but without the ketone group.
Methylenecyclopropane: Contains a methylene group but lacks the ketone and additional methyl groups.
Uniqueness
Ethanone, 1-(1,2-dimethyl-3-methylenecyclopropyl)-(9CI) is unique due to its combination of a cyclopropyl ring with multiple methyl groups and a ketone functional group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
